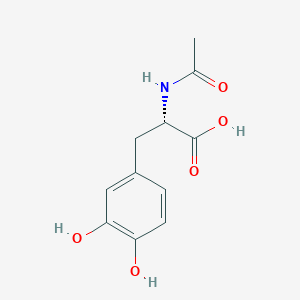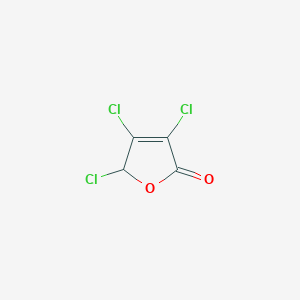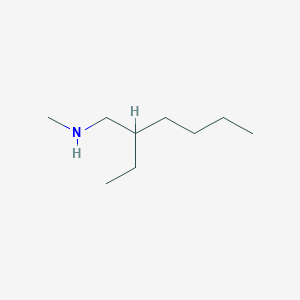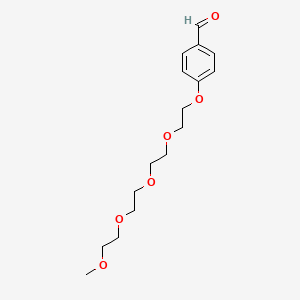
4-Methyldodecanoic acid
Übersicht
Beschreibung
4-Methyldodecanoic acid is a fatty acid with a chemical formula of C13H26O2. It is also known as isopalmitic acid and is a saturated fatty acid. This acid is commonly found in milk and dairy products, and it is also found in some plants.
Wissenschaftliche Forschungsanwendungen
Novel Fatty Acids Discovery in Bacteria
The identification of 4-methyldodecanoic acid and related methyl-branched fatty acids in a halophilic Bacillus species demonstrates its natural occurrence and potential biological roles. These fatty acids, discovered in a bacterium isolated from salt pans in Bulgaria, suggest the involvement of selective incorporation of methylmalonyl-CoA in fatty acid synthesis by bacteria (Carballeira et al., 2001).
Chemical Recycling of Waste Plastics
A study highlighted the efficient conversion of polyamides to ω-hydroxy alkanoic acids, showcasing a method for chemical recycling of waste plastics. This includes the treatment of nylon-12 with supercritical MeOH in the presence of glycolic acid, yielding methyl ω-hydroxydodecanoate and demonstrating a potential application in waste management and recycling technologies (Kamimura et al., 2014).
Metabolic Engineering for Commodity Chemical Production
Research on metabolic engineering in Escherichia coli for the production of 1,4-butanediol, a significant commodity chemical, indirectly relates to the study of branched-chain fatty acids like 4-methyldodecanoic acid. This work demonstrates the potential of metabolic pathways in producing non-natural chemicals from renewable feedstocks, which could extend to the synthesis of similar complex molecules (Yim et al., 2011).
Biosynthesis of Hydroxybutyrate from Methane
The study on Methylosinus trichosporium OB3b for the synthesis of 4-Hydroxybutyrate from methane involves metabolic pathways that could be relevant for the biosynthesis of related compounds like 4-methyldodecanoic acid. This research offers insights into using methane as a carbon source for producing value-added chemicals (Nguyen & Lee, 2021).
Catalytic Activity and Compound Synthesis
Research on the unique catalytic activity of soluble tin metal salts for converting sugars into α-hydroxy acids, which are platform molecules, may provide a framework for understanding the catalytic synthesis of similar compounds like 4-methyldodecanoic acid. This indicates the potential for developing new routes for the production of branched-chain fatty acids (Dusselier et al., 2013).
Understanding Molecular Degradation
Investigations on the degradation of chlorophenol using organic oxidants and UV irradiation may provide insights into the degradation processes of similar complex organic molecules like 4-methyldodecanoic acid. This study could be relevant for understanding the environmental fate and degradation pathways of branched-chain fatty acids (Sharma et al., 2012).
Eigenschaften
IUPAC Name |
4-methyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXFMGAJMQOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401201 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyldodecanoic acid | |
CAS RN |
19998-93-7 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![2-[(2,4-Dinitrophenoxy)methyl]oxirane](/img/structure/B3049175.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)





![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)


